molecular formula C18H17ClN4O5 B214213 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHOXY-2-NITROPHENYL)-2-FURAMIDE

5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHOXY-2-NITROPHENYL)-2-FURAMIDE

Cat. No.: B214213
M. Wt: 404.8 g/mol
InChI Key: BLCBOQLHSIOLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHOXY-2-NITROPHENYL)-2-FURAMIDE is a complex organic compound that features a furan ring, a pyrazole moiety, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHOXY-2-NITROPHENYL)-2-FURAMIDE typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the furan ring: The furan-2-carboxamide moiety is introduced through a coupling reaction, often using a catalyst to facilitate the process.

    Introduction of the nitrophenyl group: The final step involves the nitration of the phenyl ring, followed by methoxylation to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and furan rings.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine (Cl₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to its activity against certain diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHOXY-2-NITROPHENYL)-2-FURAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide
  • 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-nitrophenyl)furan-2-carboxamide

Uniqueness

The presence of both the nitrophenyl and methoxy groups in 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHOXY-2-NITROPHENYL)-2-FURAMIDE distinguishes it from similar compounds. These functional groups can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C18H17ClN4O5

Molecular Weight

404.8 g/mol

IUPAC Name

5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C18H17ClN4O5/c1-10-17(19)11(2)22(21-10)9-13-5-7-16(28-13)18(24)20-14-6-4-12(27-3)8-15(14)23(25)26/h4-8H,9H2,1-3H3,(H,20,24)

InChI Key

BLCBOQLHSIOLAD-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C)Cl

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C)Cl

Origin of Product

United States

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